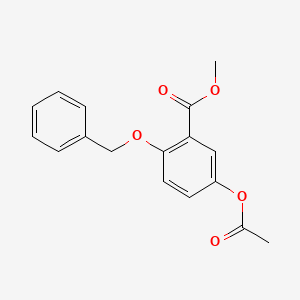
N,N'-(2-Formylthiene-3,4-diyl)dipropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(2-Formylthiene-3,4-diyl)dipropanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a formyl group attached to a thiene ring, which is further connected to two propanamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Formylthiene-3,4-diyl)dipropanamide typically involves the reaction of 2-formylthiophene with propanamide derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of N,N’-(2-Formylthiene-3,4-diyl)dipropanamide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions
N,N’-(2-Formylthiene-3,4-diyl)dipropanamide undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiene ring can undergo substitution reactions, where various substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce various functional groups onto the thiene ring, leading to a wide range of derivatives.
科学的研究の応用
N,N’-(2-Formylthiene-3,4-diyl)dipropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N,N’-(2-Formylthiene-3,4-diyl)dipropanamide involves its interaction with specific molecular targets and pathways. The formyl group and thiene ring are key functional groups that contribute to its reactivity and interactions. The compound may act by binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- N,N’-(2-Formylthiene-3,4-diyl)diacetamide
- N,N’-(2-Formylthiene-3,4-diyl)bis(2,2-dimethylpropanamide)
Comparison
N,N’-(2-Formylthiene-3,4-diyl)dipropanamide is unique due to its specific structure and the presence of propanamide groups. Compared to similar compounds like N,N’-(2-Formylthiene-3,4-diyl)diacetamide, it may exhibit different reactivity and properties due to the differences in the amide groups. These structural variations can lead to differences in their applications and effectiveness in various fields.
特性
CAS番号 |
90070-02-3 |
|---|---|
分子式 |
C11H14N2O3S |
分子量 |
254.31 g/mol |
IUPAC名 |
N-[5-formyl-4-(propanoylamino)thiophen-3-yl]propanamide |
InChI |
InChI=1S/C11H14N2O3S/c1-3-9(15)12-7-6-17-8(5-14)11(7)13-10(16)4-2/h5-6H,3-4H2,1-2H3,(H,12,15)(H,13,16) |
InChIキー |
QCCNBGOASYKEFB-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=CSC(=C1NC(=O)CC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


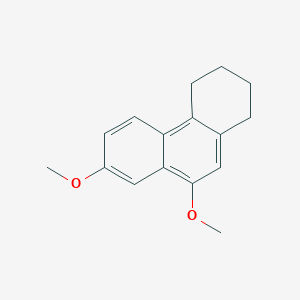
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol](/img/structure/B14365062.png)
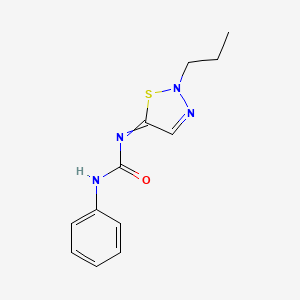
![3-[tert-Butoxy(diethoxy)silyl]propan-1-amine](/img/structure/B14365074.png)
![2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14365080.png)
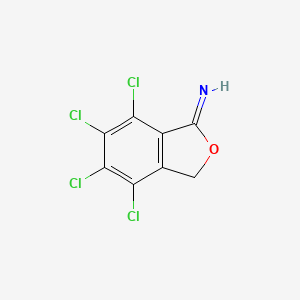
![(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B14365098.png)
![2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14365115.png)
![Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14365126.png)
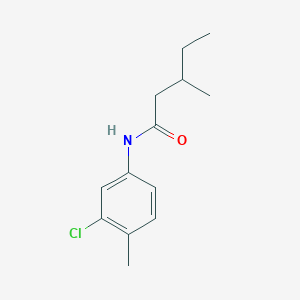
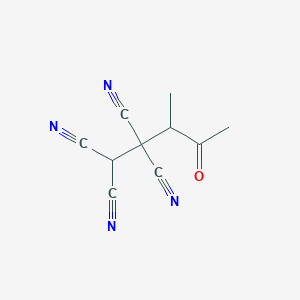
![6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14365136.png)

